

Impact of CO₂ incubation on Telithromycin susceptibility testing results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Telithromycin*

Cat. No.: *B1682012*

[Get Quote](#)

Technical Support Center: Telithromycin Susceptibility Testing

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of carbon dioxide (CO₂) incubation on **telithromycin** susceptibility testing results.

Frequently Asked Questions (FAQs)

Q1: We observed higher **telithromycin** Minimum Inhibitory Concentrations (MICs) when incubating our plates in a CO₂ incubator compared to ambient air. Is this expected?

A1: Yes, it is a known phenomenon that incubation in a CO₂-enriched atmosphere can lead to elevated **telithromycin** MIC values for certain respiratory pathogens.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This effect has been particularly noted for organisms such as *Streptococcus pneumoniae*, *Haemophilus influenzae*, and *Streptococcus pyogenes*.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

Q2: Why does CO₂ incubation affect **telithromycin** susceptibility results?

A2: The presence of CO₂ can lower the pH of the testing medium. This change in pH is thought to be a primary factor contributing to the decreased in vitro activity of **telithromycin** and some macrolides.[\[2\]](#)[\[9\]](#)

Q3: Does the testing method used influence the impact of CO₂ on **telithromycin** MICs?

A3: Yes, the testing method plays a significant role. The elevation in MICs when testing in CO2 is more pronounced with gradient diffusion methods like Etest® compared to broth microdilution or agar dilution methods.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[10\]](#)

Q4: What is the clinical relevance of the higher **telithromycin** MICs observed in a CO2 environment?

A4: While in vitro studies consistently show an increase in **telithromycin** MICs in the presence of CO2, the clinical significance of this finding is not fully established.[\[4\]](#) One study using a murine sepsis/peritonitis model suggested that an increased **telithromycin** MIC in CO2 was not correlated with a loss of its in vivo activity for *S. pneumoniae* strains that were susceptible in ambient air.[\[1\]](#)[\[5\]](#) However, some studies suggest that the CO2-induced increase in MICs may lead to isolates being categorized as having reduced susceptibility.[\[4\]](#)[\[8\]](#)

Q5: Are there specific recommendations from standards organizations like CLSI for **telithromycin** susceptibility testing in CO2?

A5: The Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS, provides guidelines for antimicrobial susceptibility testing. Historically, for certain fastidious organisms, incubation in CO2 is required for adequate growth.[\[2\]](#) However, because of the impact of CO2 on **telithromycin** MICs, it is crucial to consult the latest CLSI documents for the most current recommendations on specific organism-drug combinations and appropriate testing conditions. For instance, CLSI guidelines may specify ambient air incubation for broth microdilution testing of **telithromycin**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[11\]](#)[\[12\]](#)

Troubleshooting Guide

Issue: **Telithromycin** MICs for quality control (QC) strains are out of range when incubated in CO2.

Possible Cause	Troubleshooting Steps
CO2 Effect on MIC	Verify the recommended incubation atmosphere for the specific QC strain and testing method in the current CLSI guidelines. For telithromycin, ambient air is often the recommended condition for broth microdilution.
Incorrect QC Range	Ensure you are using the correct QC ranges for the specified incubation conditions (ambient air vs. CO2). QC ranges may differ based on the incubation environment.
Methodological Error	Review your entire testing procedure, including inoculum preparation, media quality, and incubation temperature and duration, to rule out technical errors.

Issue: A significant discrepancy is observed between **telithromycin** MICs obtained by Etest® in CO2 and broth microdilution in ambient air.

Possible Cause	Troubleshooting Steps
Known Method-Dependent CO2 Effect	This is an expected outcome. Etest® results for telithromycin are known to be higher in CO2 compared to broth microdilution in ambient air. [2] [3] [4]
Reporting of Results	It has been suggested that Etest® should not be routinely used for determining telithromycin MICs against certain respiratory pathogens without applying appropriate corrective factors. [3] [4] If using Etest® in CO2 is unavoidable, be aware of the potential for falsely elevated MICs.

Data Summary

The following tables summarize the quantitative impact of CO2 incubation on **telithromycin** MICs for various respiratory pathogens as reported in the literature.

Table 1: Comparison of **Telithromycin** MICs for *Streptococcus pneumoniae* in Ambient Air vs. 5% CO2

Parameter	Ambient Air (mg/L)	5% CO2 (mg/L)	Reference
MIC50 (ermB-positive strains)	0.015	0.06	[1]
MIC90 (ermB-positive strains)	0.25	2	[1]
Geometric Mean MIC Increase	-	2.05 log2 dilutions	[3][4]
Etest® MIC50	-	0.06	[2]
Broth Microdilution MIC50	0.015	-	[2]
Etest® MIC90	-	4	[2]
Broth Microdilution MIC90	0.5	-	[2]

Table 2: Comparison of **Telithromycin** MICs for *Haemophilus influenzae* in Ambient Air vs. 5% CO2

Parameter	Ambient Air (mg/L)	5% CO2 (mg/L)	Reference
Geometric Mean MIC Increase	-	1.00 log2 dilutions	[3][4]
Etest® MIC50	-	8	[2]
Broth Microdilution MIC50	4	-	[2]
Etest® MIC90	-	16	[2]
Broth Microdilution MIC90	8	-	[2]
MIC50/MIC90 (without CO2)	1/2	-	[7]
MIC50/MIC90 (with CO2)	-	2/8	[7]

Table 3: Comparison of **Telithromycin** MICs for *Streptococcus pyogenes* in Ambient Air vs. 5% CO2

Parameter	Ambient Air (mg/L)	5% CO2 (mg/L)	Reference
Geometric Mean MIC Increase	-	1.78 log2 dilutions	[3][4]
Etest® MIC50	-	0.06	[2]
Broth Microdilution MIC50	0.015	-	[2]
Etest® MIC90	-	0.12	[2]
Broth Microdilution MIC90	0.03	-	[2]

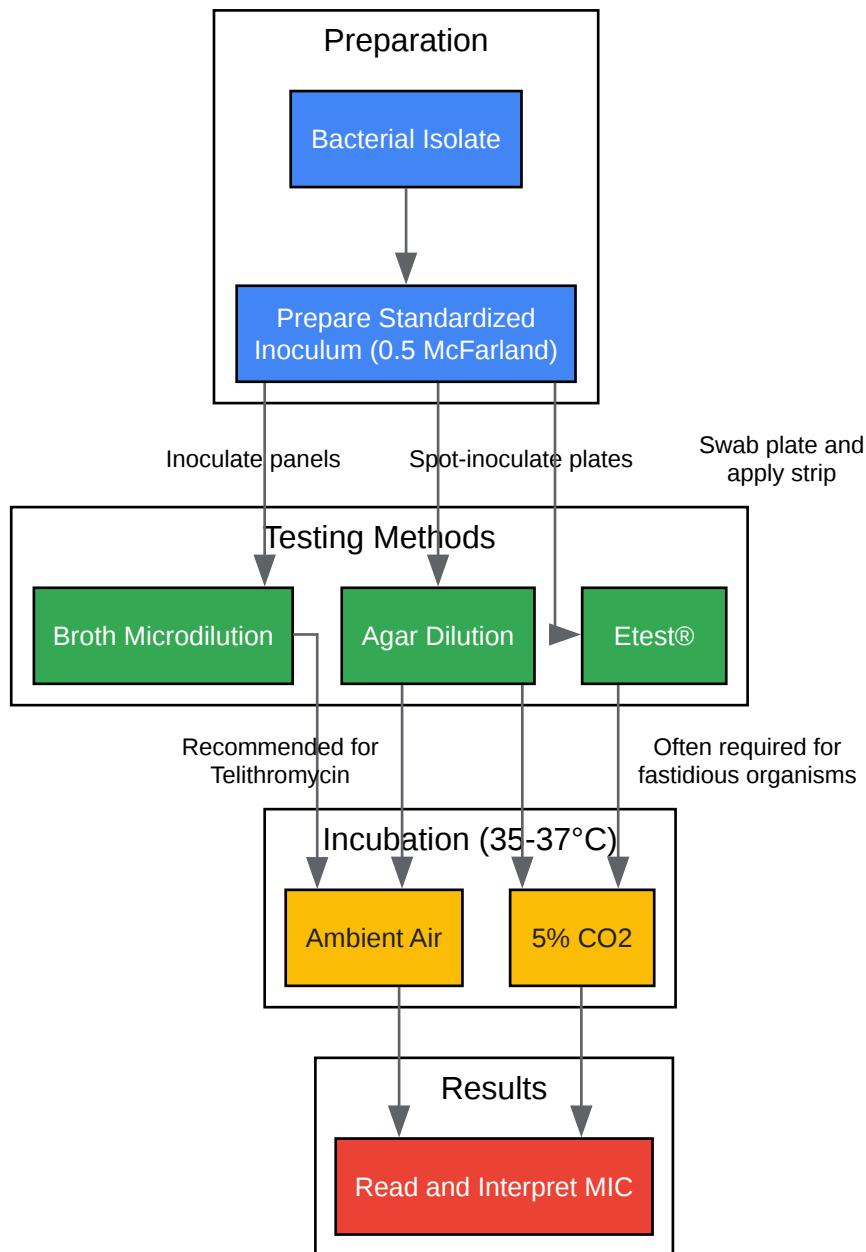
Experimental Protocols

Broth Microdilution (as per CLSI/NCCLS guidelines)

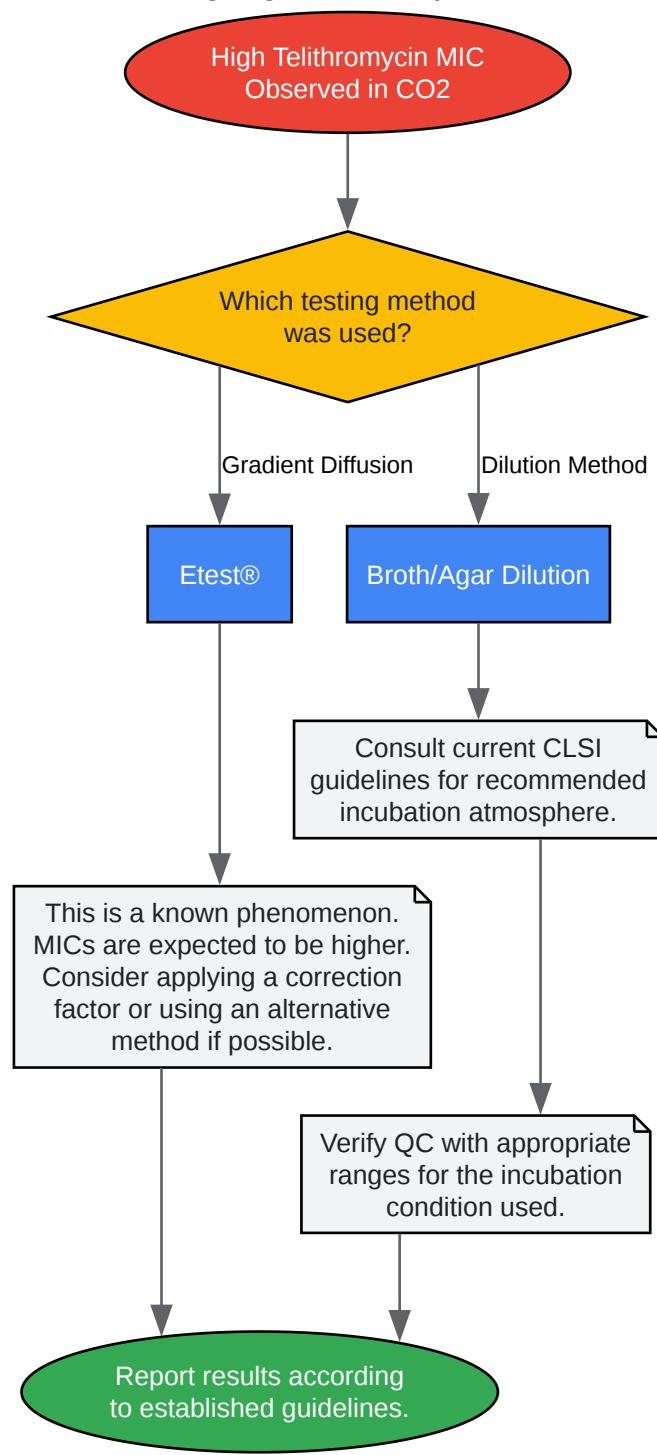
This method is a reference standard for antimicrobial susceptibility testing.

- Inoculum Preparation: Prepare a standardized inoculum of the bacterial isolate in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
- Dilution: Further dilute the inoculum as specified in CLSI documents to achieve the final target colony forming units (CFU)/mL in the microdilution wells.
- Inoculation: Inoculate the wells of a microdilution panel containing serial twofold dilutions of **telithromycin** with the prepared inoculum.
- Incubation: Incubate the panels at 35°C for 20-24 hours in ambient air.[\[2\]](#) For fastidious organisms, specific growth media and incubation conditions are required as per CLSI recommendations.
- Reading Results: The MIC is the lowest concentration of **telithromycin** that completely inhibits visible growth of the organism.

Agar Dilution (for *S. pneumoniae*)


- Media Preparation: Prepare agar plates (e.g., Columbia agar with 5% defibrinated horse blood) containing serial twofold dilutions of **telithromycin**.[\[8\]](#)
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation: Spot-inoculate the surface of the agar plates with the prepared bacterial suspension.
- Incubation: Incubate the plates for 16-20 hours at 37°C in either ambient air or a 5% CO₂ atmosphere.[\[1\]\[6\]](#)
- Reading Results: The MIC is the lowest concentration of **telithromycin** at which there is no growth, a faint haze, or a single colony.

Etest®


- Inoculum Preparation: Prepare a standardized bacterial suspension and swab it uniformly onto the surface of an appropriate agar plate.
- Strip Application: Aseptically apply the Etest® strip to the agar surface.
- Incubation: Incubate the plates at 35°C for 20-24 hours in a 5% CO₂ atmosphere, as is often required for fastidious respiratory pathogens.[\[2\]](#)
- Reading Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Visual Guides

Telithromycin Susceptibility Testing Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for **telithromycin** susceptibility testing.

Troubleshooting High Telithromycin MICs in CO₂[Click to download full resolution via product page](#)

Caption: A logical diagram for troubleshooting elevated **telithromycin** MICs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Influence of Carbon Dioxide on the MIC of Telithromycin for *Streptococcus pneumoniae*: an In Vitro-In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. Impact of carbon dioxide on the susceptibility of key respiratory tract pathogens to telithromycin and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Influence of carbon dioxide on the MIC of telithromycin for *Streptococcus pneumoniae*: an in vitro-in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity of telithromycin against *Haemophilus influenzae* at epithelial lining fluid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of Carbon Dioxide on Testing of Susceptibilities of Respiratory Tract Pathogens to Macrolide and Azalide Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Impact of CO₂ incubation on Telithromycin susceptibility testing results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682012#impact-of-co2-incubation-on-telithromycin-susceptibility-testing-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com